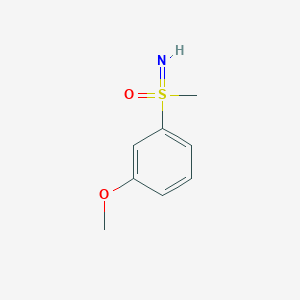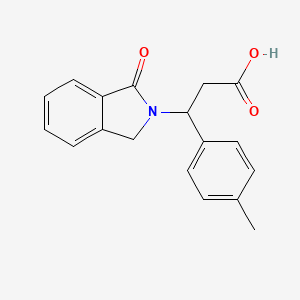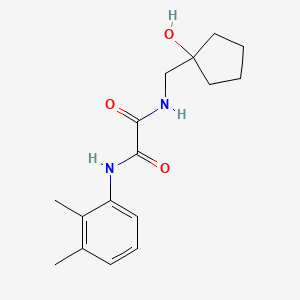
S-(3-Methoxyphenyl)-S-methylsulfoximine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(3-Methoxyphenyl)-S-methylsulfoximine, also known as methoxyfenozide, is an insecticide that belongs to the family of diacylhydrazine compounds. It was first introduced in the market in the late 1990s and has since gained popularity due to its selective and effective control of various insect pests.
作用機序
Methoxyfenozide works by selectively targeting the insects' molting process. It binds to the ecdysone receptor and inhibits the production of ecdysone, which is essential for the insect's molting process. This leads to the accumulation of immature cuticles and the death of the insect at the larval stage.
Biochemical and Physiological Effects:
Methoxyfenozide has been found to have minimal impact on non-target organisms, including mammals, birds, and fish. It has a low toxicity profile and is considered safe for use in agricultural settings. However, it is important to note that S-(3-Methoxyphenyl)-S-methylsulfoximineide can have adverse effects on beneficial insects, such as pollinators and natural enemies of pests.
実験室実験の利点と制限
Methoxyfenozide has several advantages for use in laboratory experiments. It is highly selective and effective against a wide range of insect pests, making it a valuable tool for studying insect biology and ecology. It has a low toxicity profile, which reduces the risk of exposure to researchers. However, one limitation of S-(3-Methoxyphenyl)-S-methylsulfoximineide is that it can be expensive to produce and may not be readily available in some regions.
将来の方向性
There are several areas of future research for S-(3-Methoxyphenyl)-S-methylsulfoximineide. One area of interest is the development of new formulations that can improve the efficacy and longevity of the product. Another area of research is the investigation of the impact of S-(3-Methoxyphenyl)-S-methylsulfoximineide on non-target organisms, particularly beneficial insects. Additionally, there is a need for further research on the mechanism of action of S-(3-Methoxyphenyl)-S-methylsulfoximineide and its potential for use in integrated pest management strategies.
Conclusion:
In conclusion, S-(3-Methoxyphenyl)-S-methylsulfoximineide is a selective and effective insecticide that has gained popularity in the agricultural industry. Its mechanism of action, low toxicity profile, and selectivity make it a valuable tool for studying insect biology and ecology. However, it is important to continue researching the impact of S-(3-Methoxyphenyl)-S-methylsulfoximineide on non-target organisms and to develop new formulations that can improve its efficacy and longevity.
合成法
Methoxyfenozide can be synthesized through a multistep process that involves the reaction of 3-methoxybenzaldehyde with methylhydrazine, followed by oxidation with hydrogen peroxide and sulfuric acid. The resulting product is then treated with methanesulfonyl chloride to yield S-(3-Methoxyphenyl)-S-methylsulfoximineide. This synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
Methoxyfenozide has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests, including Lepidoptera, Coleoptera, and Diptera. Research has shown that S-(3-Methoxyphenyl)-S-methylsulfoximineide disrupts the insect's molting process by inhibiting the production of ecdysone, a hormone that regulates molting and metamorphosis. This disruption leads to the death of the insect at the larval stage.
特性
IUPAC Name |
imino-(3-methoxyphenyl)-methyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-11-7-4-3-5-8(6-7)12(2,9)10/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKKHJXJLJJQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imino(3-methoxyphenyl)methyl-lambda6-sulfanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride](/img/no-structure.png)

![4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2975847.png)
![(E)-N-(4-methoxyphenethyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2975848.png)


![3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2975854.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2975855.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975856.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2975860.png)



